(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS 1416134-49-0) is an advanced, chirally pure heterocyclic intermediate essential for the commercial synthesis of non-beta-lactam beta-lactamase inhibitors, primarily Avibactam. Structurally, it features a piperidine ring with a precisely oriented (2S)-carboxamide and a (5R)-benzyloxyamino group. In industrial procurement, this compound is valued as a late-stage building block that perfectly sets up the stereochemistry and functional group requirements for the complex 1,6-diazabicyclo[3.2.1]octane (DBO) core. By providing the critical amide functionality and a selectively deprotectable benzyloxy group in a single precursor, it allows process chemists to bypass difficult multi-step functionalizations, significantly reducing Process Mass Intensity (PMI) and improving overall API yield [1].
Substituting this exact intermediate with closely related analogs, such as racemic mixtures, alternative diastereomers, or ester-bearing precursors, leads to severe process bottlenecks or total synthetic failure. The (2S,5R) stereochemistry is non-negotiable; deviations result in an inactive final Active Pharmaceutical Ingredient (API) that cannot bind the beta-lactamase active site. Furthermore, attempting to procure the ester equivalent (e.g., ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate) and performing the urea cyclization prior to amidation is highly inefficient. The resulting bicyclic ester exhibits low reactivity toward amidation, forcing manufacturers to employ harsh hydrolysis and anhydride activation steps that degrade the sensitive DBO core and drastically lower overall yield [1].
When synthesizing the diazabicyclooctane (DBO) core, manufacturers must choose when to install the carboxamide group. Procuring the pre-amidated (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide allows for direct progression to urea cyclization. In contrast, cyclizing the ester precursor first yields a bicyclic ester with low reactivity, requiring multi-step hydrolysis and anhydride activation to achieve amidation, which drastically reduces the yield [1].
| Evidence Dimension | Overall yield of the amidation step in DBO core synthesis |
| Target Compound Data | (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (Amidation performed prior to cyclization): 68–99% yield |
| Comparator Or Baseline | Bicyclic ester intermediate (Amidation performed after urea cyclization): 34.5–65.5% yield |
| Quantified Difference | Procuring the pre-amidated piperidine increases the functionalization yield by up to 30–60% compared to post-cyclization amidation. |
| Conditions | Methanolic ammonia amidation of the piperidine precursor vs. multi-step ester hydrolysis and anhydride activation of the bicyclic core. |
Procuring the pre-formed carboxamide intermediate eliminates the need for harsh, low-yielding late-stage amidation, protecting the sensitive bicyclic urea ring from degradation.
The biological activity of non-beta-lactam beta-lactamase inhibitors is strictly dependent on the spatial orientation of the carboxamide and sulfate groups. The (2S,5R) stereocenter of this intermediate perfectly maps to the active site requirements. Substituting with racemic mixtures or the (2S,5S) diastereomer results in a complete loss of target binding viability, leading to an inactive final API [1].
| Evidence Dimension | Target binding viability and API activity |
| Target Compound Data | (2S,5R) stereoisomer (Maps correctly to the beta-lactamase active site) |
| Comparator Or Baseline | (2S,5S) diastereomer or racemic mixtures (Fails to form active Avibactam) |
| Quantified Difference | Only the (2S,5R) configuration yields the active API; alternative stereocenters result in 0% viable product for clinical applications. |
| Conditions | Synthesis and biological evaluation of diazabicyclooctane (DBO) beta-lactamase inhibitors. |
Strict procurement of the enantiopure (2S,5R) intermediate is mandatory to ensure the correct spatial orientation of the final API, preventing total batch failure.
Late-stage processing of the DBO core requires deprotection of the hydroxylamine and subsequent sulfation. The benzyloxy group on this specific intermediate is highly advantageous because it enables a simultaneous, one-pot catalytic hydrogenolysis and sulfation using Pd/C and a sulfur trioxide complex. Alternative protecting groups would require isolation of the highly polar free amine intermediate, increasing Process Mass Intensity (PMI) and cycle time[1].
| Evidence Dimension | Synthetic steps required for final API sulfation |
| Target Compound Data | Benzyloxy-protected intermediate (Enables a 1-step simultaneous debenzylation/sulfation) |
| Comparator Or Baseline | Alternative hydroxylamine protecting groups (Require ≥2 steps: isolation of the free amine followed by sulfation) |
| Quantified Difference | The benzyloxy group reduces the final API conversion sequence by at least one full isolation step, significantly lowering Process Mass Intensity (PMI). |
| Conditions | Late-stage conversion of the DBO core using Pd/C hydrogenolysis and a sulfur trioxide complex. |
The specific benzyloxy protection on this intermediate streamlines the final manufacturing stages into a highly efficient one-pot reaction, reducing cycle times and solvent waste.
As the direct precursor to the Fmoc-mediated urea cyclization step, this compound is the standard choice for scaling up Avibactam API production, enabling high-yield construction of the bicyclic core while avoiding late-stage amidation bottlenecks [1].
For medicinal chemists designing next-generation beta-lactamase inhibitors, this intermediate provides the pre-assembled (2S,5R) piperidine scaffold, allowing rapid exploration of new bicyclic core modifications without rebuilding the required chiral centers [1].
Procured as 'Avibactam Impurity 3,' this exact compound is required for regulatory compliance, HPLC method validation, and Quality Control (QC) in Abbreviated New Drug Applications (ANDA) to monitor intermediate carryover in final API batches .